molecular formula C9H10F5NO2S B8112045 4-(Pentafluorosulfanyl)-DL-phenylalanine

4-(Pentafluorosulfanyl)-DL-phenylalanine

Cat. No.: B8112045
M. Wt: 291.24 g/mol
InChI Key: AOHKRFDNEZJUEK-QMMMGPOBSA-N
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Description

DL-Phenylalanine is a racemic mixture of the essential amino acid L-phenylalanine and its synthetic enantiomer D-phenylalanine. This compound is noted for its role in supporting neurotransmitter synthesis (e.g., dopamine, norepinephrine) and modulating endorphin levels, contributing to mood regulation and pain management . Structural modifications at the para position of the phenyl ring—such as halogenation (fluoro, bromo), sulfonylation, or amino substitution—alter its physicochemical and biological properties, enabling diverse applications in medicinal chemistry and biochemical research.

This analysis will focus on structurally analogous para-substituted DL-phenylalanine derivatives (e.g., fluoro, bromo, amino, trifluoromethyl) to infer comparative trends.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHKRFDNEZJUEK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SF₅ Group Introduction via SF₅Cl Reagents

Pentafluorosulfanyl chloride (SF₅Cl) serves as a key electrophile for SF₅ incorporation. In a typical procedure, DL-phenylalanine is first protected at the amino group (e.g., as a tert-butoxycarbonyl [Boc] derivative) and at the carboxyl group (e.g., as a methyl ester). The protected phenylalanine is then subjected to SF₅Cl in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃ at −20°C to 0°C. After deprotection using acidic or basic conditions, the target compound is isolated.

Key Data:

  • Yield: ~40–50% (unoptimized)

  • Purity: >90% (HPLC)

  • Challenges: Competing ortho/meta substitution and SF₅Cl hydrolysis.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling methodologies offer an alternative route, particularly when pre-functionalized SF₅-containing aryl halides are available. The Suzuki-Miyaura coupling is a promising candidate for this approach.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

A boronic acid derivative of phenylalanine (e.g., 4-borono-DL-phenylalanine) is coupled with a pentafluorosulfanyl-substituted aryl halide (e.g., 1-bromo-4-pentafluorosulfanylbenzene) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (toluene/ethanol/water).

Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 55–65%

  • Advantages: High regioselectivity and compatibility with unprotected amino acids under mild conditions.

Biosynthetic and Enzymatic Approaches

While less common for SF₅-containing compounds, microbial fermentation or enzymatic modification presents a potential green chemistry pathway.

Tyrosine Ammonia-Lyase (TAL) Engineering

Engineered TAL enzymes could theoretically incorporate SF₅-modified tyrosine analogs into phenylalanine derivatives. However, the steric bulk of the SF₅ group poses significant challenges for enzyme-substrate binding.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Scalability
Electrophilic Sulfonation40–5090–95HighModerate
Suzuki Coupling55–6595–98ModerateHigh
Enzymatic<10VariableVery HighLow

The SF₅ group’s strong electron-withdrawing nature complicates both its introduction and stability under synthetic conditions. Key areas for improvement include:

  • Catalyst Development : Designing Lewis acids tolerant of SF₅ groups.

  • Protection-Deprotection Strategies : Streamlining steps for amino/carboxyl group handling.

  • Green Chemistry : Reducing reliance on halogenated solvents and toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pentafluorosulfanyl group, which imparts unique reactivity to the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 4-(Pentafluorosulfanyl)-DL-phenylalanine. These products are often used in further research and development applications.

Scientific Research Applications

4-(Pentafluorosulfanyl)-DL-phenylalanine has a wide range of scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity and stability make it a valuable intermediate in organic synthesis.

  • Biology: In biological research, 4-(Pentafluorosulfanyl)-DL-phenylalanine is used to study protein interactions and enzyme activities. Its incorporation into peptides and proteins can provide insights into their structure and function.

  • Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs and therapeutic agents. Its unique properties may enhance the efficacy and selectivity of pharmaceutical compounds.

  • Industry: In the industrial sector, 4-(Pentafluorosulfanyl)-DL-phenylalanine is used in the design of advanced materials and functional coatings. Its high electronegativity and chemical stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(Pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfanyl group plays a crucial role in these interactions, enhancing the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the action of 4-(Pentafluorosulfanyl)-DL-phenylalanine vary depending on the context. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

4-Fluoro-DL-phenylalanine

  • Structure : Para-fluorine substituent.
  • Properties: Molecular weight 183.18 g/mol; CAS 51-65-0. The fluorine atom enhances metabolic stability and bioavailability compared to unmodified phenylalanine. It is used as a non-natural amino acid in enzyme inhibition studies and protein engineering .

4-Bromo-DL-phenylalanine

  • Structure : Para-bromine substituent.
  • Properties : Bromine’s larger atomic radius increases steric hindrance and lipophilicity, making it suitable for radiopharmaceutical intermediates or heavy-atom derivatives in crystallography .

4-Amino-DL-phenylalanine Hydrate

  • Structure: Para-amino group with hydration (CAS 2922-41-0).
  • Properties: The amino group enables conjugation reactions (e.g., peptide coupling) and serves as a precursor for fluorescent probes or biosensors .

N-Boc-4-(Trifluoromethyl)-DL-phenylalanine

  • Structure : Para-trifluoromethyl (-CF₃) with a Boc-protected amine (CAS 167496-29-9).
  • Properties : The -CF₃ group is strongly electron-withdrawing, enhancing resistance to enzymatic degradation. This derivative is used in peptide synthesis and drug discovery .

3-Fluoro-4-Methyl-DL-phenylalanine

  • Structure : Meta-fluoro and para-methyl substituents (CAS 174732-59-3).
  • Properties : Methyl and fluorine synergistically modulate steric and electronic effects, enabling selective receptor binding in neuropharmacology studies .

Data Tables

Table 1: Physicochemical Properties of Para-Substituted DL-Phenylalanine Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
4-Fluoro-DL-phenylalanine 51-65-0 C₉H₁₀FNO₂ 183.18 -F
4-Amino-DL-phenylalanine hydrate 2922-41-0 C₉H₁₂N₂O₂ 180.21 (anhydrous) -NH₂
N-Boc-4-(Trifluoromethyl)-DL-Phe 167496-29-9 C₁₅H₁₈F₃NO₄ 333.30 -CF₃, -Boc
3-Fluoro-4-Methyl-DL-phenylalanine 174732-59-3 C₁₀H₁₂FNO₂ 197.21 -F, -CH₃

Research Findings

  • 4-Fluoro-DL-phenylalanine inhibits tyrosine hydroxylase in dopamine synthesis pathways, making it a tool for studying Parkinson’s disease .
  • DL-Phenylalanine supplements show efficacy in alleviating chronic pain by prolonging endogenous endorphin activity .

Q & A

Q. How should researchers address contradictory data on the compound’s solubility versus bioactivity in different solvent systems?

  • Methodological Answer : Systematically vary solvent polarity (e.g., using Hansen solubility parameters) and correlate with bioactivity assays (e.g., IC₅₀). Solvent effects on aggregation or micelle formation should be analyzed via dynamic light scattering (DLS) .

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